

A Researcher's Guide to Validating Protein Conformational Changes Upon MTSHE Modification

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Compound of Interest

Compound Name: 2-Hydroxyethyl
Methanethiosulfonate

Cat. No.: B1141936

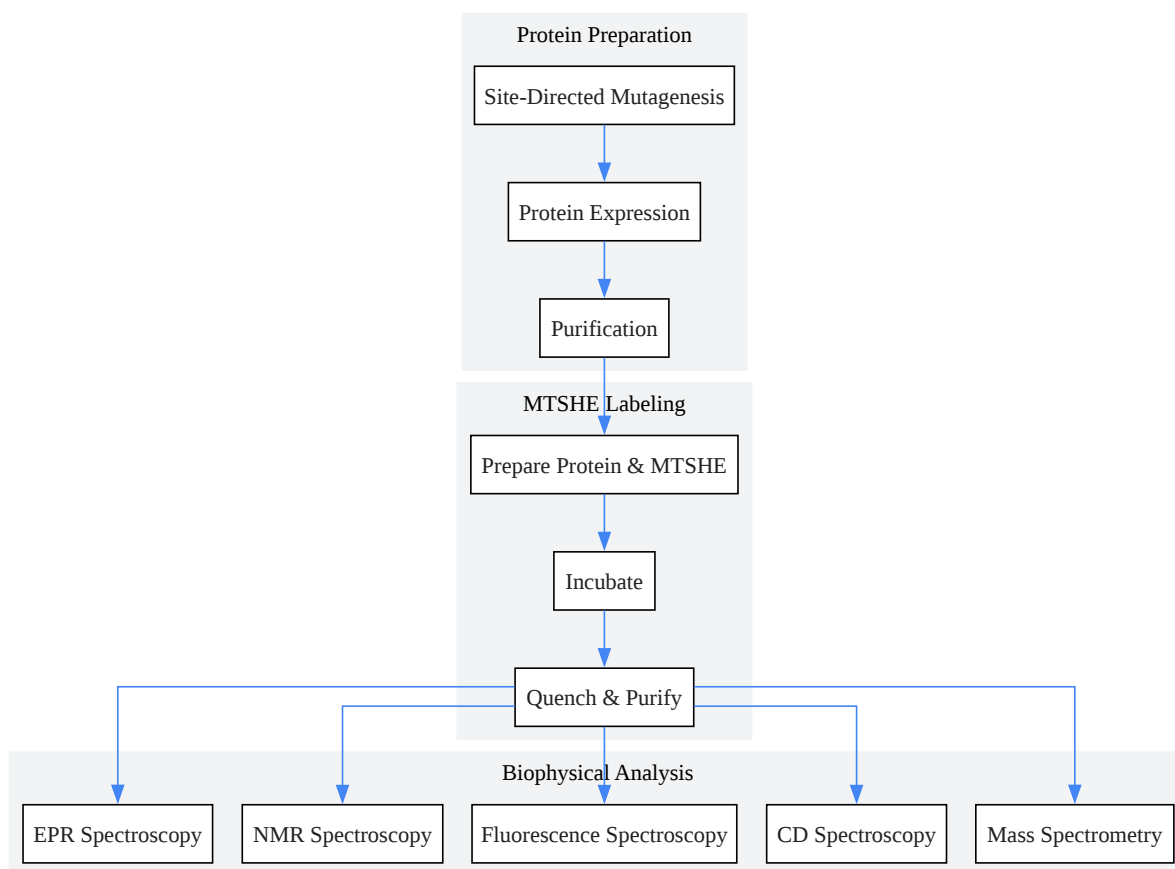
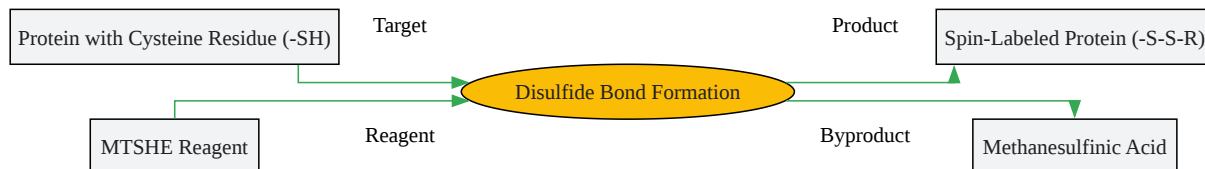
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An Objective Comparison of Leading Biophysical Methods

For researchers in structural biology, pharmacology, and drug development, understanding the dynamic nature of proteins is paramount. Site-directed labeling with reagents like (1-oxyl-2,2,5,5-tetramethyl- δ -3-pyrroline-3-methyl) methanethiosulfonate (MTSHE) offers a powerful approach to probe these dynamics by introducing a stable nitroxide spin label at a specific cysteine residue. This modification can induce or report on conformational changes that are critical for protein function. This guide provides a comparative overview of key biophysical methods used to validate and characterize these structural rearrangements, offering insights into their principles, experimental considerations, and the nature of the data they provide.

The Mechanism of MTSHE Modification

MTSHE is a sulfhydryl-reactive spin labeling reagent that selectively targets cysteine residues. The methanethiosulfonate group reacts with the thiol group of a cysteine, forming a disulfide bond and covalently attaching the nitroxide spin label to the protein. This site-specific modification is the foundation for subsequent biophysical analyses.



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